Quetiapine Fumarate

概要

説明

ケチアピンヘミフマル酸塩は、非定型抗精神病薬であり、主に統合失調症、双極性障害、および重症うつ病の治療に使用されます . セロトニン受容体およびドーパミン受容体を含む、複数の神経伝達物質受容体を遮断する能力で知られています . ケチアピンヘミフマル酸塩は、Seroquelなどのブランド名で販売されています .

2. 製法

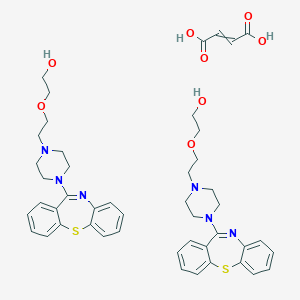

合成経路と反応条件: ケチアピンヘミフマル酸塩の合成は、複数のステップを伴います。 一般的な方法の1つは、2-(フェニルチオ)アニリンから始まり、一連の反応を経てジベンゾ[b,f][1,4]チアゼピン-11[10H]-オンが生成されます . この中間体は、ピペラジンとエチレングリコールと反応してケチアピンが生成されます . 最後のステップは、ヘミフマル酸塩の形成です .

工業的生産方法: ケチアピンヘミフマル酸塩の工業的生産は、通常、収率と純度を最大化し、危険な試薬や条件の使用を最小限に抑えるように合成経路を最適化することを伴います . プロセスを合理化し、環境への影響を軽減するために、ワンポット合成法が開発されています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of quetiapine hemifumarate involves multiple steps. One common method starts with 2-(phenylthio)aniline, which undergoes a series of reactions to form dibenzo[b,f][1,4]thiazepin-11[10H]-one . This intermediate is then reacted with piperazine and ethylene glycol to form quetiapine . The final step involves the formation of the hemifumarate salt .

Industrial Production Methods: Industrial production of quetiapine hemifumarate typically involves optimizing the synthetic route to maximize yield and purity while minimizing the use of hazardous reagents and conditions . One-pot synthesis methods have been developed to streamline the process and reduce environmental impact .

化学反応の分析

Degradation Pathways

Quetiapine fumarate exhibits hydrolytic and oxidative degradation under specific conditions:

Major Degradation Products

Stability Data :

- Hydrolytic stability : Half-life ≥1 year at 25°C in aqueous solutions .

- Photolytic degradation : Forms sulfoxide derivatives under UV light .

Metabolic Reactions

In vivo, quetiapine undergoes hepatic metabolism via cytochrome P450 enzymes:

Primary Metabolic Pathways

| Enzyme | Reaction | Metabolite | Bioactivity |

|---|---|---|---|

| CYP3A4 | Sulfoxidation | Quetiapine sulfoxide | Inactive |

| CYP2D6 | Hydroxylation | 7-hydroxy-N-desalkyl quetiapine | Active |

| CYP3A4 | N-dealkylation | N-desalkyl quetiapine | Active |

Key Findings :

- Active metabolites : 7-hydroxy-N-desalkyl quetiapine retains partial D₂ and 5-HT₂A receptor antagonism .

- Drug-drug interactions : CYP3A4 inhibitors (e.g., ketoconazole) increase quetiapine plasma concentrations .

Impurity Profiling

Six impurities are identified during synthesis, primarily due to incomplete reactions or byproduct formation:

Identified Impurities

| Impurity | Structure | Origin | Detection (RRT*) |

|---|---|---|---|

| Impurity I | Desethyl quetiapine | Incomplete alkylation | 0.80 |

| Impurity II | N-Oxide derivative | Oxidative side reaction | 1.08 |

| Impurity III | Dibenzo[b,f][1,4]thiazepine-11-one | Unreacted starting material | 1.65 |

*RRT: Relative retention time (vs. This compound).

Environmental Reactions

This compound partitions into aqueous environments, with limited ecotoxicological impact:

Environmental Fate

| Parameter | Value | Reference |

|---|---|---|

| Partition coefficient (log P) | 2.8 | |

| Aquatic toxicity (LC₅₀, rainbow trout) | 22.0 ppm | |

| Microbial inhibition | No effect ≤100 ppm |

科学的研究の応用

FDA-Approved Indications

Quetiapine is approved for several key psychiatric conditions:

- Schizophrenia : Quetiapine effectively addresses both positive and negative symptoms associated with schizophrenia. Studies indicate that it may be as effective as other antipsychotics while producing fewer extrapyramidal side effects .

- Bipolar Disorder : It is indicated for the management of acute manic episodes and as a maintenance treatment. Research shows quetiapine's efficacy in stabilizing mood in bipolar disorder patients .

- Major Depressive Disorder (MDD) : Quetiapine is used as an adjunctive treatment for MDD, particularly when patients do not respond adequately to standard antidepressants .

Off-Label Uses

Quetiapine's versatility allows it to be prescribed for various off-label conditions, including:

- Generalized Anxiety Disorder (GAD) : Several studies have demonstrated quetiapine's effectiveness in reducing anxiety symptoms, although further research is needed for formal approval .

- Insomnia : Due to its sedative properties, quetiapine is often prescribed at low doses to manage sleep disturbances, despite concerns regarding metabolic side effects .

- Post-Traumatic Stress Disorder (PTSD) : While not officially approved, quetiapine has shown potential in alleviating symptoms associated with PTSD .

- Psychosis in Parkinson’s Disease : Quetiapine can be beneficial for managing psychotic symptoms in patients with Parkinson’s disease .

Pharmacokinetics and Formulations

Quetiapine is available in both immediate-release (IR) and extended-release (XR) formulations. The XR formulation allows for once-daily dosing, which can improve adherence and reduce daytime sedation compared to the IR formulation .

Key Pharmacokinetic Findings

- The XR formulation exhibits linear pharmacokinetics with a similar area under the curve (AUC) compared to IR but with lower peak plasma concentrations (Cmax) .

- Food intake affects the pharmacokinetics of quetiapine; high-fat meals can increase AUC and Cmax significantly, which may necessitate dosage adjustments .

Case Studies and Clinical Evidence

- Efficacy in Adolescents : A study involving adolescents aged 10–17 years with bipolar depression showed that quetiapine XR was effective as monotherapy, providing significant symptom relief compared to placebo .

- Low-Dose Use for Sleep Disorders : A clinical evaluation highlighted that low-dose quetiapine could help patients with sleep disturbances without significant metabolic side effects, although long-term safety remains under investigation .

- Pharmacodynamic Variability : Research indicates considerable variability in pharmacodynamics among different populations, emphasizing the need for personalized dosing strategies based on individual patient characteristics and concurrent medications .

Summary of Findings

| Application | FDA Approval | Efficacy Evidence |

|---|---|---|

| Schizophrenia | Yes | Effective for positive and negative symptoms |

| Bipolar Disorder | Yes | Effective for manic episodes and maintenance |

| Major Depressive Disorder | Yes | Effective as adjunctive therapy |

| Generalized Anxiety Disorder | No | Evidence supports efficacy |

| Insomnia | No | Commonly used off-label; concerns about safety |

| PTSD | No | Potential benefits noted |

作用機序

ケチアピンヘミフマル酸塩は、セロトニン(5HT2)受容体およびドーパミン(D2)受容体を含む、複数の神経伝達物質受容体を拮抗することによってその効果を発揮します . 低用量では、主にヒスタミン受容体遮断薬として作用し、鎮静効果をもたらします . 高用量では、かなりの量のドーパミン受容体を遮断し、抗精神病効果に寄与します . 活性代謝物であるノルケチアピンも、ノルエピネフリン輸送体を阻害し、セロトニン受容体アゴニストとして作用することにより、治療効果に役割を果たしています .

類似の化合物:

クロザピン: 類似の受容体結合プロファイルを持つ別の非定型抗精神病薬ですが、無顆粒球症のリスクが高いです。

オランザピン: 受容体拮抗作用においてケチアピンに似ていますが、代謝性副作用のリスクが高いです。

ユニークさ: ケチアピンヘミフマル酸塩は、用量依存的な効果がユニークであり、さまざまな用量で鎮静、気分安定、および抗精神病効果を提供します . 他の抗精神病薬と比較して、錐体外路症状のリスクが比較的低いため、多くの患者にとって好ましい選択肢となっています .

類似化合物との比較

Clozapine: Another atypical antipsychotic with a similar receptor-binding profile but a higher risk of agranulocytosis.

Olanzapine: Similar to quetiapine in its receptor antagonism but has a higher risk of metabolic side effects.

Risperidone: Shares some pharmacological properties with quetiapine but has a higher propensity for causing extrapyramidal symptoms.

Uniqueness: Quetiapine hemifumarate is unique in its dose-dependent effects, providing sedative, mood-stabilizing, and antipsychotic effects at different doses . Its relatively lower risk of extrapyramidal symptoms compared to other antipsychotics makes it a preferred choice for many patients .

生物活性

Quetiapine fumarate, an atypical antipsychotic, is primarily used in the treatment of schizophrenia, bipolar disorder, and major depressive disorder (MDD). Its biological activity is characterized by a complex interaction with various neurotransmitter receptors, pharmacokinetics, and metabolic pathways. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

Quetiapine exerts its therapeutic effects through antagonism at several neurotransmitter receptors:

- Dopamine D2 Receptors : Quetiapine has a lower affinity for D2 receptors compared to typical antipsychotics, which may reduce the risk of extrapyramidal side effects.

- Serotonin 5-HT2A Receptors : Its antagonistic action at these receptors contributes to its efficacy in mood stabilization and reduction of psychotic symptoms.

- Histamine H1 Receptors : This action is associated with sedation and weight gain.

- Adrenergic α1 Receptors : Blockade here can lead to orthostatic hypotension.

The receptor binding profile suggests that quetiapine's efficacy in treating mood disorders may be due to its ability to modulate serotonin and dopamine levels effectively while minimizing adverse effects commonly associated with traditional antipsychotics .

Pharmacokinetics

Quetiapine is rapidly absorbed after oral administration, reaching peak plasma concentrations within 1.5 hours. It has an approximate bioavailability of 100% relative to a solution form. The drug is about 83% bound to serum proteins and undergoes extensive hepatic metabolism primarily via cytochrome P450 3A4, leading to several metabolites, some of which are pharmacologically active but exist at much lower concentrations than the parent compound .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Rapid (Cmax ~1.5 hours) |

| Bioavailability | ~100% (tablet vs. solution) |

| Protein Binding | ~83% |

| Half-Life | ~6-7 hours |

| Metabolism | Hepatic (CYP3A4) |

Clinical Efficacy

Case Studies : Quetiapine has been documented in various clinical settings:

- Delusional Parasitosis : A case study reported a patient treated with quetiapine XR for delusional parasitosis secondary to schizoaffective disorder. The patient showed significant improvement after dose adjustments from 200 mg to 1200 mg over several months, ultimately achieving remission of delusions and psychotic symptoms .

- Major Depressive Disorder : A randomized controlled trial evaluated quetiapine XR as an adjunctive therapy for MDD. Results indicated significant reductions in the Montgomery-Åsberg Depression Rating Scale (MADRS) total scores at week 6 for patients receiving 300 mg/day compared to placebo (−15.44 vs. −11.89; p<0.01) .

Safety Profile

While quetiapine is generally well-tolerated, it can lead to adverse effects such as sedation, weight gain, and metabolic changes. Notably, there have been reports of serious adverse events including neuroleptic malignant syndrome and hepatic dysfunction in pediatric populations .

特性

CAS番号 |

111974-72-2 |

|---|---|

分子式 |

C46H54N6O8S2 |

分子量 |

883.1 g/mol |

IUPAC名 |

2-[2-(4-benzo[b][1,4]benzothiazepin-6-ylpiperazin-1-yl)ethoxy]ethanol;(Z)-but-2-enedioic acid |

InChI |

InChI=1S/2C21H25N3O2S.C4H4O4/c2*25-14-16-26-15-13-23-9-11-24(12-10-23)21-17-5-1-3-7-19(17)27-20-8-4-2-6-18(20)22-21;5-3(6)1-2-4(7)8/h2*1-8,25H,9-16H2;1-2H,(H,5,6)(H,7,8)/b;;2-1- |

InChIキー |

ZTHJULTYCAQOIJ-KSBRXOFISA-N |

SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

異性体SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=C\C(=O)O)\C(=O)O |

正規SMILES |

C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C1CN(CCN1CCOCCO)C2=NC3=CC=CC=C3SC4=CC=CC=C42.C(=CC(=O)O)C(=O)O |

外観 |

Powder |

沸点 |

556.5±60.0 |

Color/Form |

Solid |

引火点 |

9.7 °C (49.5 °F) - closed cup |

melting_point |

174-176 |

Key on ui other cas no. |

111974-72-2 |

物理的記述 |

Solid |

ピクトグラム |

Irritant; Health Hazard; Environmental Hazard |

溶解性 |

49.4 [ug/mL] (The mean of the results at pH 7.4) |

同義語 |

2-(2-(4-dibenzo(b,f)(1,4)thiazepine-11-yl-1-piperazinyl)ethoxy)ethanol Ethanol, 2-(2-(4-dibenzo(b,f)(1,4)thiazepin-11-yl-1-piperazinyl)ethoxy)-, (E)-2-butenedioate (2:1) (salt) ICI 204,636 ICI 204636 ICI-204636 ICI204636 quetiapine quetiapine fumarate Seroquel |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。